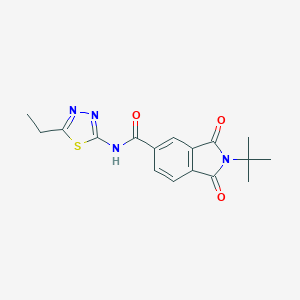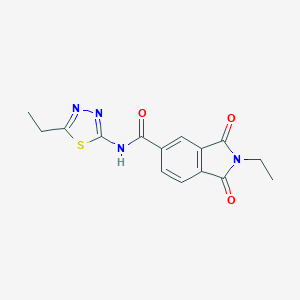![molecular formula C17H11IN2O5 B303157 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid](/img/structure/B303157.png)
5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid, also known as IDO inhibitor, is a chemical compound that has gained significant attention in the scientific research community. This compound has been found to have potential applications in various fields, including cancer research, immunology, and neuroscience.
Wirkmechanismus
5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor works by inhibiting the activity of indoleamine 2,3-dioxygenase (5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid), which is an enzyme that catalyzes the conversion of tryptophan to kynurenine. 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid is overexpressed in many types of cancer, and its activity has been linked to the development of autoimmune disorders and the regulation of neurotransmitter levels in the brain. By inhibiting the activity of 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid, 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor can help to prevent cancer cells from evading the immune system, prevent the development of autoimmune disorders, and regulate neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor has been found to have various biochemical and physiological effects. In cancer research, 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor has been found to improve the effectiveness of cancer immunotherapy by preventing cancer cells from evading the immune system. In immunology research, 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor has been found to prevent the development of autoimmune disorders by inhibiting the activity of 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid. In neuroscience research, 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor has been found to regulate neurotransmitter levels in the brain and improve brain function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor is its potential to improve the effectiveness of cancer immunotherapy. 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor can help to prevent cancer cells from evading the immune system, thereby improving the effectiveness of cancer immunotherapy. In addition, 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor has potential applications in immunology and neuroscience research.
One of the limitations of 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor is its potential toxicity. 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor has been found to have toxic effects on some cells, and its long-term effects on the body are not yet fully understood. In addition, 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor may have limited applications in some types of cancer and autoimmune disorders.
Zukünftige Richtungen
There are several future directions for 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor research. One direction is to investigate the potential of 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor in combination with other cancer therapies. 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor may have synergistic effects with other cancer therapies, and its combination with other therapies may improve the effectiveness of cancer treatment.
Another future direction is to investigate the potential of 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor in the treatment of autoimmune disorders. 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor has been found to prevent the development of autoimmune disorders by inhibiting the activity of 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid, and its potential in the treatment of autoimmune disorders needs to be further investigated.
Finally, future research should focus on the long-term effects of 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor on the body. 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor has potential toxicity, and its long-term effects on the body need to be fully understood before it can be used as a clinical therapy.
Synthesemethoden
5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor is a synthetic compound that can be synthesized using various methods. One of the most common methods involves the reaction of 2-iodobenzoic acid with N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor has been found to have potential applications in various scientific research fields. One of the most significant applications of 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor is in cancer research. 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor has been found to inhibit the activity of indoleamine 2,3-dioxygenase (5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid), which is an enzyme that is overexpressed in many types of cancer. By inhibiting the activity of 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid, 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor can help to prevent cancer cells from evading the immune system, thereby improving the effectiveness of cancer immunotherapy.
5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor has also been found to have potential applications in immunology research. 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid is an important regulator of immune responses, and its activity has been linked to various autoimmune disorders. By inhibiting the activity of 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid, 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor can help to prevent the development of autoimmune disorders.
In addition, 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor has been found to have potential applications in neuroscience research. 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid has been shown to play a role in the regulation of neurotransmitter levels in the brain. By inhibiting the activity of 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid, 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid inhibitor can help to regulate neurotransmitter levels and improve brain function.
Eigenschaften
Produktname |
5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid |
|---|---|
Molekularformel |
C17H11IN2O5 |
Molekulargewicht |
450.18 g/mol |
IUPAC-Name |
5-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-2-iodobenzoic acid |
InChI |
InChI=1S/C17H11IN2O5/c18-13-6-5-9(7-12(13)17(24)25)19-14(21)8-20-15(22)10-3-1-2-4-11(10)16(20)23/h1-7H,8H2,(H,19,21)(H,24,25) |
InChI-Schlüssel |
WEXBMHYIMIMUDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=C(C=C3)I)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=C(C=C3)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303076.png)

![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)

![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B303084.png)
![3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303086.png)
![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)
![N-[4-benzoyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303088.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)
![4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B303090.png)


![N-{3-[methyl(3-{[(phenylsulfanyl)acetyl]amino}propyl)amino]propyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303097.png)
![2-(4-chlorophenyl)-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303098.png)